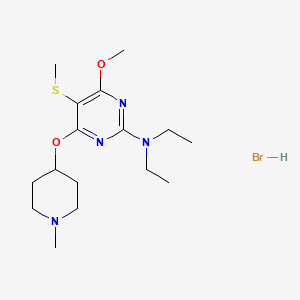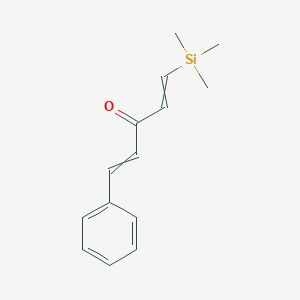
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-diene-3-ones. This compound features a phenyl group and a trimethylsilyl group attached to a conjugated diene system. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one typically involves the use of mixed aldol condensation reactions. This process generally requires a strong base to facilitate the reaction between benzalacetone and substituted benzaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential antiviral and antibacterial activities
Medicine: Research into its analogs has indicated possible anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . The compound’s conjugated diene system allows it to participate in various biochemical pathways, affecting cellular processes such as apoptosis and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound is similar in structure but lacks the trimethylsilyl group.
Curcumin: A natural analog with significant bioactive properties, commonly found in turmeric.
Uniqueness
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for synthetic chemistry and various research applications.
Propiedades
Número CAS |
59376-62-4 |
|---|---|
Fórmula molecular |
C14H18OSi |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
1-phenyl-5-trimethylsilylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clave InChI |
JUSSMLQXXUXNDC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


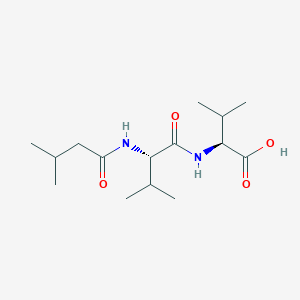
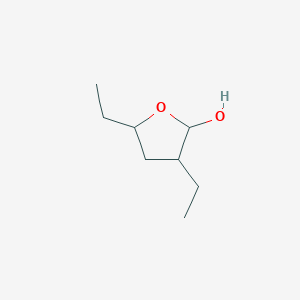
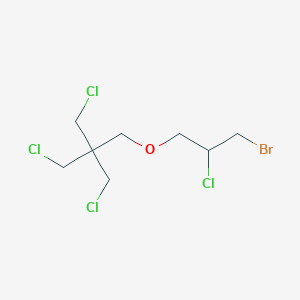
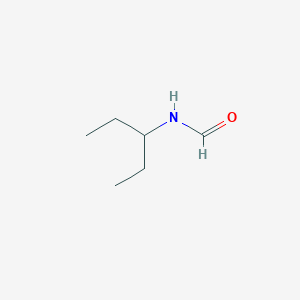
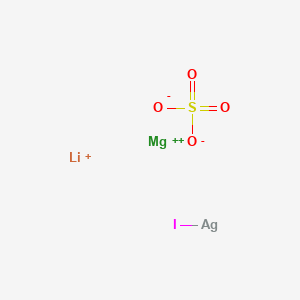

![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
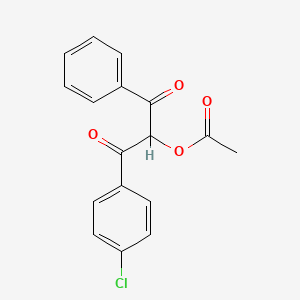
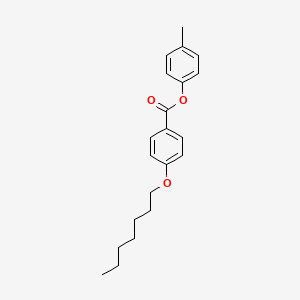
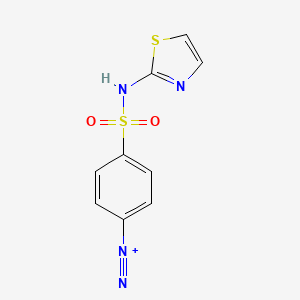

![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
